3-(Piperidin-2-yl)isoxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-piperidin-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)6-5-14-11-8(6)7-3-1-2-4-10-7/h5,7,10H,1-4H2,(H,12,13) |
InChI Key |
XFRVLQCKAKWAKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NOC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylamine-Mediated Cyclization Strategies
A robust three-step synthesis from ethyl acetoacetate and substituted nitriles provides a scalable route to isoxazole-4-carboxylic acid derivatives . While initially developed for 5-amino-3-methyl-isoxazole-4-carboxylic acid , this method is adaptable to piperidine-substituted analogs:
-
Knoevenagel Condensation : Ethyl acetoacetate reacts with 2-cyanopyridine derivatives in toluene with TiCl₄ as a Lewis acid, forming ethyl 2-cyano-3-ethoxybut-2-enoate intermediates .
-
Cyclization : Treatment with hydroxylamine hydrochloride in ethanol under reflux introduces the isoxazole ring .
-
Hydrolysis : Basic hydrolysis (10% NaOH, 70°C) followed by acidification (HCl to pH 4) yields the carboxylic acid .
For 3-(piperidin-2-yl) substitution, piperidine-2-carboxylic acid derivatives would replace the methyl group in step 1. This method avoids transition metals, favoring eco-friendly and cost-effective synthesis, albeit with moderate yields (50–65%) due to competing side reactions during cyclization .
Catalytic Rearrangement of 4H-Isoxazol-5-ones
Non-decarboxylative rearrangement of 4H-isoxazol-5-ones using ruthenium catalysts offers a novel pathway to isoxazole-4-carboxylic acids . Starting from piperidine-2-carboxamide derivatives, isoxazolones undergo Ru(II)-catalyzed ring expansion to form the target compound. Key steps include:
-
Substrate Preparation : 4H-Isoxazol-5-ones are synthesized via condensation of piperidine-2-carboxylic acid esters with hydroxylamine.
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Catalytic Rearrangement : [RuCl₂(p-cymene)]₂ (5 mol%) in DMSO at 100°C for 24 hours induces a concerted deflective mechanism, retaining the carboxylic acid group .
This method achieves 68% yield in acetonitrile at 70°C, with scalability demonstrated at 3.0 mmol scales . The proposal mechanism involves ruthenium-mediated C–N bond cleavage and reformation, though detailed kinetic studies remain pending.
Multi-Step Synthesis with Protecting Group Strategies
Boc-protected piperidine intermediates enable precise functionalization of the isoxazole ring . A representative route involves:
-
Boc Protection : N-Boc-piperidine-2-carboxylic acid is prepared using di-tert-butyl dicarbonate in dichloromethane .
-
Isoxazole Formation : Coupling with hydroxylamine-treated β-keto esters generates the isoxazole core .
-
Deprotection and Functionalization : Acidic removal of the Boc group (HCl/dioxane) followed by urea or amide coupling yields final derivatives .
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing isoxazole and piperidine moieties exhibit significant anti-cancer properties. Specifically, 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid has been studied for its role as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial in cancer therapy due to its involvement in tumor growth and proliferation pathways .
Table 1: Summary of Anticancer Activity
| Compound | Activity | Reference |
|---|---|---|
| This compound | Inhibits proliferation of cancer cells | |
| Derivatives | Potent inhibitors of PI3K |
Anti-inflammatory Properties
Isoxazole derivatives have been recognized for their anti-inflammatory effects. For instance, related compounds have shown efficacy as leukotriene biosynthesis inhibitors, which are relevant in treating inflammatory diseases .
Neurological Applications
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural characteristics may allow it to modulate neurotransmitter systems, offering pathways for neuroprotective therapies .
Table 2: Summary of Neurological Applications
| Application | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Modulation of neurotransmitter systems | |
| Potential analgesic effects | Pain relief mechanisms |
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods facilitate the production of this compound and its derivatives for further pharmacological evaluation.
Table 3: Synthesis Methods
| Methodology | Description |
|---|---|
| Multi-step organic synthesis | Commonly employed for efficient production |
| Structural modifications | Enhance biological activity through analog development |
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Case Study 1: PI3K Inhibition
A study demonstrated that derivatives of this compound exhibited potent inhibitory activities against PI3K, with IC50 values indicating significant potential as anti-tumor agents .
Case Study 2: Anti-influenza Activity
Research on related isoxazole derivatives revealed their efficacy against influenza viruses, suggesting a broader antiviral application for compounds within this chemical class .
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid with structurally related isoxazole-4-carboxylic acid derivatives:
Key Observations :
- The piperidine substituent likely increases aqueous solubility compared to aryl-substituted analogs due to its basic amine group, which can undergo protonation at physiological pH .
- Aryl-substituted derivatives (e.g., fluoro- or methylphenyl) exhibit higher molecular weights and densities due to aromatic ring contributions .
Pharmacological and Toxicological Profiles
- Safety Data: Limited toxicity data are available for most analogs. For example, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone lacks thorough toxicological investigation . The piperidine group may introduce neuroactivity risks, warranting further study.
Biological Activity
3-(Piperidin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O3, with a molecular weight of approximately 196.20 g/mol. The compound features an isoxazole ring fused with a piperidine moiety, which is critical for its biological activity. The presence of the carboxylic acid functional group enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds containing isoxazole and piperidine structures often exhibit significant anti-cancer properties. Specifically, this compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), a key player in various signaling pathways related to tumor growth and proliferation.
| Mechanism | Description |
|---|---|
| PI3K Inhibition | Inhibits pathways involved in cancer cell proliferation |
| Antiviral Activity | Potential activity against influenza virus by targeting viral nucleoprotein |
Biological Activity in Cancer Research
The compound has shown promise in preclinical studies for its anticancer effects. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell lines, demonstrating varying degrees of efficacy depending on structural modifications .
Case Study: Anti-Cancer Activity
A study evaluated the anti-cancer properties of several isoxazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. This suggests that the compound could serve as a lead for developing new anticancer therapies .
Antiviral Properties
In addition to its anticancer potential, this compound has been investigated for its antiviral properties. A series of studies focused on its efficacy against influenza A viruses revealed that certain derivatives could inhibit viral replication effectively. For example, compounds derived from this structure demonstrated EC50 values indicating potent antiviral activity while maintaining acceptable cytotoxicity profiles .
Table 2: Antiviral Activity Data
| Compound | EC50 (mM) | CC50 (mM) | SI (Selectivity Index) |
|---|---|---|---|
| 1a | 0.898 | 19.78 | 22.02 |
| 1b | X.X | Y.Y | Z.Z |
| 1c | X.X | Y.Y | Z.Z |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for the creation of various analogs with potentially enhanced biological activities.
Synthetic Pathways
Common methods include:
- Condensation Reactions - Combining piperidine derivatives with isoxazole precursors.
- Functional Group Modifications - Altering the carboxylic acid or other substituents to improve pharmacological profiles.
Q & A
Q. What are the recommended synthetic routes for 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions with careful selection of catalysts and purification protocols. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or tert-butoxycarbonyl (Boc) protection/deprotection strategies are common. A representative method includes:
- Step 1 : Boc protection of the piperidine nitrogen under inert atmosphere using tert-butyl alcohol and caesium carbonate .
- Step 2 : Acidic deprotection (e.g., HCl/water) to yield the final compound . Key considerations include maintaining anhydrous conditions for moisture-sensitive intermediates and optimizing reaction temperatures (40–100°C) to prevent side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., piperidine and isoxazole rings) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 305.37 g/mol for related derivatives) . Cross-reference spectral data with known analogs to validate structural assignments.
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .
- First Aid : Immediate medical consultation if inhaled or ingested; provide SDS to healthcare providers .
- Storage : In airtight containers at –20°C, away from light and moisture, due to potential hydrolytic instability .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction pathways of this compound?
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction mechanisms and transition states. For example:
- Use reaction path search algorithms to identify low-energy intermediates .
- Apply machine learning to correlate substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) with reaction yields . Computational workflows reduce trial-and-error experimentation by >30% in similar heterocyclic systems .
Q. How should researchers address contradictory data in solubility or stability studies?
- Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
- Alternative Solvents : Test dimethyl sulfoxide (DMSO) or ethanol if aqueous solubility is inconsistent .
- Purity Validation : Re-examine HPLC traces to rule out degradation products . Document all variables (e.g., temperature, humidity) to identify confounding factors.
Q. What statistical methods are effective in designing experiments for reaction optimization?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, temperature) .
- Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions . For example, a central composite design reduced the number of experiments by 40% in a piperidine-derivative synthesis .
Q. What strategies are recommended for assessing the biological activity of this compound?
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
- Structure-Activity Relationship (SAR) : Modify the isoxazole or piperidine moieties and compare IC50 values .
- ADMET Profiling : Evaluate metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells) .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions .
- Long-Term Stability : Monitor degradation over 6–12 months using accelerated stability protocols (ICH guidelines) . Note: Stability in DMSO solutions should be validated weekly for cell-based assays .
Q. What experimental variables most significantly impact yield in multi-step syntheses?
Critical factors include:
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular Docking : Simulate binding poses with target proteins (e.g., G-protein-coupled receptors) using AutoDock Vina .
- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations to identify key residue interactions .
Combine in silico predictions with mutagenesis studies for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
